molecular formula C12H21ClN2O2 B7918916 N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7918916
M. Wt: 260.76 g/mol
InChI Key: NHKJRCSGXFVVKK-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a chloroacetylated piperidine derivative with dual acetamide substituents. Its structure features a six-membered piperidine ring substituted at the 3-position with an N-isopropyl acetamide group and at the 1-position with a 2-chloro-acetyl moiety.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21ClN2O2/c1-9(2)15(10(3)16)11-5-4-6-14(8-11)12(17)7-13/h9,11H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHKJRCSGXFVVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and isopropylamine. The general synthetic route can be outlined as follows:

    Formation of the Chloro-acetyl Intermediate: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloro-acetyl intermediate.

    Amidation Reaction: The chloro-acetyl intermediate is then reacted with isopropylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form corresponding alcohols.

    Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxide derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and alcohols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed under controlled conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted piperidine derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

    Oxidation Reactions: Formation of N-oxide derivatives.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain proteases or interact with neurotransmitter receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The table below compares the target compound with key analogs reported in the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide (Target) C₁₃H₂₂ClN₂O₂ ~260.45 (estimated) Piperidin-3-yl, 2-chloro-acetyl, isopropyl Not explicitly listed
N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide C₁₃H₂₂ClN₂O₂ ~260.45 Piperidin-4-yl (positional isomer of target) Not available
N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-cyclopropyl-acetamide C₁₂H₁₉ClN₂O₂ 258.75 Cyclopropyl instead of isopropyl 1353976-87-0
N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide C₁₂H₂₁ClN₂O₂ 260.76 Pyrrolidin-3-ylmethyl (5-membered ring), isopropyl 1353958-10-7
(E)-N-(1-Ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide C₉H₁₇N₃O₂ 199.25 Ethyl, hydroxyimino (replaces chloro-acetyl and isopropyl) Not available

Notes:

  • Positional Isomerism: The substitution position on the piperidine ring (3 vs.
  • Ring Size : Replacing piperidine (6-membered) with pyrrolidine (5-membered) reduces conformational flexibility, which may influence solubility and metabolic stability .
  • Substituent Effects: Cyclopropyl groups introduce ring strain, while isopropyl groups enhance hydrophobicity. The chloro-acetyl group increases electrophilicity compared to amino or hydroxyimino analogs .
Physicochemical Data
Property Target (Estimated) N-[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-N-isopropyl-acetamide
Density (g/cm³) ~1.12 1.129 ± 0.06
Boiling Point (°C) ~410 406.0 ± 20.0
pKa ~-0.5 -0.54 ± 0.70

Key Observations :

  • The pyrrolidine analog’s lower boiling point (406°C vs. estimated 410°C for the target) reflects reduced molecular weight and ring size .
  • The chloro-acetyl group’s electron-withdrawing nature likely contributes to the acidic pKa (~-0.5), enhancing reactivity toward nucleophiles .

Reactivity and Functional Implications

  • Chloro-acetyl Group: Serves as a reactive electrophile, enabling covalent bond formation with thiols or amines in biological targets. This contrasts with the hydroxyimino group in (E)-N-(1-ethylpiperidin-3-yl)-2-(hydroxyimino)acetamide, which participates in hydrogen bonding .
  • Isopropyl vs. Cyclopropyl : The isopropyl group’s bulkiness may hinder membrane permeability compared to the cyclopropyl analog, which offers a balance between hydrophobicity and steric effects .

Biological Activity

N-[1-(2-Chloro-acetyl)-piperidin-3-yl]-N-isopropyl-acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. The compound features a piperidine ring with a chloroacetyl substituent and an isopropyl acetamide moiety, which contribute to its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21ClN2OC_{12}H_{21}ClN_2O. The compound's structure allows for interactions with various biological targets, potentially influencing numerous biochemical pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. The chloroacetyl group acts as an electrophile, allowing the compound to react with nucleophilic sites on proteins or enzymes. This interaction can lead to modulation of enzyme activity or receptor function, impacting various physiological processes.

Biological Activity and Therapeutic Potential

Research indicates that this compound may exhibit several biological activities:

  • Neurological Disorders : The compound is being studied for its potential effects on neurological disorders, possibly acting as an inhibitor or modulator of neurotransmitter systems. Its structural characteristics suggest it could interact with receptors involved in neuroprotection or neurodegeneration .
  • Cancer Therapy : Similar piperidine derivatives have shown anticancer properties through mechanisms such as apoptosis induction in tumor cells. Studies have highlighted the potential for compounds with similar structures to inhibit cancer cell proliferation and induce cell death .
  • Cholinesterase Inhibition : Compounds with piperidine moieties have been explored for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, making it relevant for Alzheimer's disease treatment .

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives, including this compound:

  • Anticancer Activity : A study demonstrated that a related piperidine derivative exhibited improved cytotoxicity against hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests that structural modifications can enhance therapeutic efficacy .
  • Neuropharmacological Effects : Research into piperidine-containing compounds has revealed their potential in modulating neurotransmitter systems, leading to neuroprotective effects and improved cognitive function in preclinical models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of piperidine derivatives indicate that specific substitutions on the piperidine ring can significantly affect biological activity, emphasizing the importance of structural optimization in drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other piperidine derivatives is illustrated below:

Compound NameBiological ActivityNotable Features
This compoundPotential neuroprotective and anticancer effectsChloroacetyl and isopropyl acetamide moieties
Piperidine-based anticancer agentsCytotoxicity against tumor cellsVaried substituents enhancing efficacy
Donepezil (AChE inhibitor)Cognitive enhancementEstablished treatment for Alzheimer's

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